molecular formula C15H18N6 B5695034 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine

Cat. No. B5695034
M. Wt: 282.34 g/mol
InChI Key: SFFXSVQMOKZZGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolyl-pyrimidine derivatives often involves strategic functionalization of pyridine or pyrimidine rings using various nucleophilic reagents. For instance, Hassanien (2004) reported a convenient synthesis of polycyclic pyridino-2,6-bis-[heterocycles] via reactions of bis[dimethylamino]pyridine derivatives with nucleophilic reagents, demonstrating a methodology that could be adapted for synthesizing 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine by choosing appropriate reagents and conditions (Hassanien, 2004).

Molecular Structure Analysis

The molecular structure of pyrazolyl-pyrimidine derivatives is characterized by significant interactions that influence their physical and chemical properties. For example, the study of X-ray crystal structures of bis(pyrazol-1-yl) derivatives by Phillip and Steel (1995) sheds light on how the substitution patterns on the pyrazole and pyrimidine rings affect molecular conformation and packing, which is critical for understanding the structural aspects of this compound (Phillip & Steel, 1995).

Chemical Reactions and Properties

Pyrazolyl-pyrimidine compounds participate in a variety of chemical reactions, offering a versatile framework for further functionalization. For example, the reactivity of pyrazolyl derivatives with different nucleophiles can lead to the formation of a wide range of heterocyclic compounds, as discussed by Ali et al. (2010), indicating a rich chemistry that could be expected from this compound as well (Ali et al., 2010).

Scientific Research Applications

Corrosion Inhibition

2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine and its derivatives have been studied for their potential as corrosion inhibitors. A density functional theory (DFT) study on bipyrazolic-type organic compounds, including similar derivatives, indicated their efficiency as corrosion inhibitors. These studies reveal the interaction of these compounds with metallic surfaces, suggesting their utility in protecting materials from corrosion (Wang, Wang, Wang, Wang, & Liu, 2006).

Synthesis of Ligands for Supramolecular Chemistry

These compounds are also utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. Their ability to form structures such as bipyridines and terpyridines is notable, which is crucial for the development of complex molecular systems (Schubert & Eschbaumer, 1999).

Antimicrobial Evaluations

A novel Fe(III) complex with anionic bis-pyrazolyl-s-triazine ligand, synthesized from a similar compound, demonstrated moderate antibacterial and antifungal activities. This indicates its potential use in developing new antimicrobial agents (Soliman, Al-Rasheed, Elsilk, & El‐Faham, 2021).

DNA Binding and Cytotoxicity Studies

Studies on bis-pyrazoles synthesized from 3,5-dimethyl pyrazole, which is structurally related, have shown interactions with DNA and demonstrated in-vitro cytotoxicity against various cancer cell lines. This highlights their potential application in cancer research and therapy (Reddy, Aruna, Manisha, Srihari, Babu, Vijayakumar, Sarveswari, Priya, Amrita, & Siva, 2017).

Antioxidant Properties

Compounds derived from similar pyrazole derivatives have been synthesized and screened for their antioxidant properties, with some showing promising activities. These compounds can protect DNA from damage, indicating their potential in oxidative stress-related therapies (Gouda, 2012).

X-Ray Crystal Structures

The X-ray crystal structures of derivatives like 2,2'-bis(pyrazol-1-yl)-4,4'-bipyridine have been determined, which is essential for understanding the solid-state conformations and molecular packing of these molecules. This information is crucial for designing materials with specific properties (Phillip & Steel, 1995).

Synthesis of Metal-Ion-Binding Analogs

These compounds are used to create metal-ion-binding nucleosides, forming complexes with natural pyrimidine nucleosides. Such studies contribute to our understanding of metal-nucleoside interactions, which is significant in bioinorganic chemistry (Golubev, Lönnberg, & Lönnberg, 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine are largely determined by its interactions with various biomolecules. It has been found to interact with a variety of enzymes and proteins

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to bind to certain biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins This compound can also have effects on its localization or accumulation within cells

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-9-8-14(20-12(4)6-10(2)18-20)17-15(16-9)21-13(5)7-11(3)19-21/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFXSVQMOKZZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.